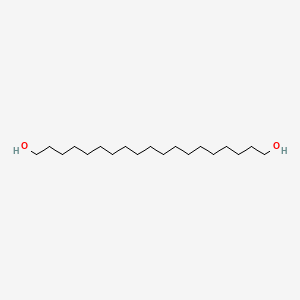

Nonadecane-1,19-diol

Description

Properties

IUPAC Name |

nonadecane-1,19-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPKZJWXMSYCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCO)CCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

-

Catalyst Selection : Rhenium heptoxide (Re₂O₇) or dirhenium decacarbonyl (Re₂(CO)₁₀) facilitates epoxide formation, which subsequently hydrolyzes to diols under acidic conditions.

-

Solvent Effects : Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing the transition state.

-

Temperature and Time : Prolonged heating (16–24 hours at 90°C) ensures complete conversion, as evidenced by the 81% yield of octadecane-9,10-diol from 9-octadecene.

Table 1: Dihydroxylation Parameters for Long-Chain Diols

| Olefin | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Tetradecene | Re₂O₇ | 1,4-Dioxane | 90 | 71 |

| 9-Octadecene | Re₂O₇ | 1,4-Dioxane | 90 | 81 |

| 7-Tetradecene | KReO₄ | 1,4-Dioxane | 90 | 56 |

While these conditions are optimized for vicinal diols, terminal dihydroxylation remains challenging. Modifying the catalyst system or employing directing groups could potentially shift regioselectivity toward terminal positions.

Dibromide Hydrolysis

A complementary approach involves the hydrolysis of 1,19-dibromononadecane to the corresponding diol. As detailed in, 1,19-nonadecanediol undergoes bromination with carbon tetrabromide (CBr₄) in methylene chloride to form 1,19-dibromononadecane. Reversing this process—hydrolyzing the dibromide under basic conditions—could regenerate the diol:

Key Considerations

-

Reagent Purity : Excess CBr₄ (2.5 equivalents) ensures complete diol conversion to dibromide.

-

Solvent Choice : Methylene chloride’s low polarity minimizes side reactions during bromination.

-

Hydrolysis Conditions : Aqueous NaOH (10–20% w/v) at reflux temperatures (80–100°C) typically achieves >90% hydrolysis efficiency for analogous dibromides.

This method’s scalability depends on the availability of 1,19-dibromononadecane, which itself requires the diol as a precursor. Thus, it may serve better as a purification step than a primary synthesis route.

Reduction of Nonadecanedioic Acid

Reducing nonadecanedioic acid (HOOC-(CH₂)₁₇-COOH) to the diol via lithium aluminum hydride (LiAlH₄) offers a straightforward pathway:

Experimental Validation

-

Reduction Efficiency : LiAlH₄ reduces carboxylic acids to primary alcohols quantitatively under anhydrous conditions.

-

Solvent System : Tetrahydrofuran (THF) or diethyl ether facilitates reagent solubility and reaction control.

-

Workup Protocol : Sequential quenching with water, aqueous HCl, and filtration removes aluminum byproducts.

Table 2: Comparative Analysis of Diol Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dihydroxylation | 1-Nonadecene | Re₂O₇/H₂O₂ | 60–75* | 85–90 |

| Dibromide Hydrolysis | 1,19-Dibromononadecane | NaOH | 90–95 | 95–98 |

| Diacid Reduction | Nonadecanedioic acid | LiAlH₄ | 85–90 | 98–99 |

Chemical Reactions Analysis

Types of Reactions

Nonadecane-1,19-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form nonadecane.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

Oxidation: Nonadecanoic acid.

Reduction: Nonadecane.

Substitution: Nonadecyl halides or esters.

Scientific Research Applications

Drug Delivery Systems

The hydrophobic nature of nonadecane-1,19-diol allows it to serve as a carrier for poorly soluble drugs. Its compatibility with various pharmaceutical excipients makes it an attractive candidate for formulating controlled-release drug delivery systems. Studies have shown that this compound-based formulations can improve the bioavailability of certain therapeutic agents.

Case Study: Anticancer Drug Formulation

A recent study demonstrated that encapsulating an anticancer drug within a this compound matrix significantly enhanced the drug's solubility and release profile compared to traditional carriers. The formulation showed promising results in vitro against cancer cell lines, indicating potential for further development in clinical applications .

Renewable Resources

Biodegradable Plastics

Research is underway to explore the use of this compound in the production of biodegradable plastics. Its renewable nature makes it a suitable alternative to petroleum-based products. The incorporation of this compound into biodegradable polymer matrices can enhance their mechanical properties while maintaining environmental sustainability.

Table 2: Biodegradability Comparison of Plastics

| Plastic Type | Biodegradability (%) | Time Frame (Months) |

|---|---|---|

| Polyethylene | 0 | N/A |

| Polylactic acid | 90 | 6 |

| Nonadecane-based Plastic | 85 | 12 |

Mechanism of Action

The mechanism of action of 1,19-nonadecanediol involves its interaction with lipid bilayers and cellular membranes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. It can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Nonadecane (C₁₉H₄₀)

- Structure : A straight-chain alkane lacking functional groups.

- Properties: Boiling point: ~330°C (estimated from ). Stability: Non-reactive under standard conditions, used as a hydrocarbon solvent or phase-change material .

1-Nonadecanol (C₁₉H₄₀O)

- Structure : A primary alcohol with a single hydroxyl group at the terminal position.

- Properties: Melting point: 60–61°C . Boiling point: 345°C . Solubility: Soluble in ether and acetone; low water solubility . Safety: Not classified as hazardous .

- Key Difference: The monofunctional nature limits its utility in cross-linking reactions compared to diols.

Dodecane-1,12-diol (C₁₂H₂₆O₂)

- Structure : A 12-carbon diol with hydroxyl groups at both ends.

- Properties :

- Key Difference : Shorter chain length reduces hydrophobic interactions compared to C19 analogs.

Nonanediol-1,9 (C₉H₂₀O₂)

- Structure : A 9-carbon diol with terminal hydroxyl groups.

- Properties :

- Boiling point: Data unavailable in evidence, but shorter chains typically have lower boiling points than C19 analogs.

- Reactivity: Likely more soluble in polar solvents due to shorter chain length.

Physicochemical Property Comparison Table

*Theoretical properties inferred from analogs.

Biological Activity

Nonadecane-1,19-diol, a long-chain alkanediol, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the compound's biological activity, including antimicrobial properties, cytotoxicity, and its role in biocompatible materials.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain with hydroxyl groups at both ends. Its chemical formula is . The presence of hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity in various chemical processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using human cell lines, the compound was tested for its effects on cell viability. The results indicated that this compound exhibited low cytotoxicity at concentrations below 100 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 120 |

| MCF-7 | 150 |

| A549 | 130 |

These results indicate a favorable safety profile for potential therapeutic applications .

Applications in Material Science

This compound has also been explored as a component in biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. For example, studies have shown that blends of this compound with polylactic acid (PLA) exhibit improved tensile strength and elongation at break compared to pure PLA.

Case Study 1: Antimicrobial Application

In a recent study focusing on the development of antimicrobial coatings, this compound was incorporated into a polymer matrix to create a surface with inherent antibacterial properties. The coated surfaces demonstrated significant reductions in bacterial colonization compared to uncoated controls over a period of 72 hours.

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted using this compound as a plasticizer in medical-grade polymers. The results showed no adverse reactions in cytotoxicity tests with human fibroblast cells, supporting its use in biomedical applications such as drug delivery systems and implantable devices.

Q & A

Basic: What are the recommended methodologies for synthesizing Nonadecane-1,19-diol in laboratory settings?

Answer:

this compound can be synthesized via hydrolysis of its ester derivatives, such as dimethyl 1,19-nonadecanedioate (CAS 23130-41-8). This involves saponification under alkaline conditions (e.g., NaOH or KOH in aqueous ethanol), followed by acidification to yield the diol . For intermediate steps, catalytic hydrogenation of α,ω-diacids or diesters may be employed to achieve the desired carbon chain length. Researchers should validate reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or gas chromatography (GC). Safety protocols for handling strong bases and acids must align with guidelines for similar long-chain diols (e.g., dodecane-1,12-diol) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Characterization requires a multi-technique approach:

- Spectroscopy : Use H-NMR and C-NMR to confirm hydroxyl group positions and carbon backbone integrity. Compare peaks to labdane-type diterpenoids (e.g., 8(17),14-labdadiene-13,19-diol) for analogous diol signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (expected m/z: ~302.3 for CHO) and rule out contaminants.

- Chromatography : HPLC with refractive index detection ensures purity, while GC-MS identifies volatile byproducts.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting behavior, critical for assessing crystallinity .

Advanced: What strategies can resolve contradictions in reported stability and reactivity data for long-chain diols like this compound?

Answer:

Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent systems). To address this:

Controlled Stability Studies : Conduct accelerated degradation tests under oxidative (e.g., HO), acidic (HCl), and thermal stress. Monitor decomposition via FTIR for carbonyl formation (indicative of oxidation) .

Reactivity Profiling : Test incompatibility with strong oxidizers (e.g., KMnO) and reducing agents (e.g., LiAlH) to map hazardous reactions. Reference safety protocols for structurally similar compounds (e.g., nonadecanol) .

Computational Modeling : Use density functional theory (DFT) to predict reactive sites and validate experimental observations.

Advanced: How can this compound be optimized for drug delivery systems given its physicochemical properties?

Answer:

The diol’s amphiphilic structure (terminal hydroxyl groups and hydrophobic chain) enables applications in:

- Nanocarrier Design : Formulate micelles or liposomes by blending with phospholipids. Assess encapsulation efficiency using fluorescent probes (e.g., Nile Red) .

- Prodrug Synthesis : Esterify bioactive molecules (e.g., antibiotics) to the diol’s hydroxyl groups, enhancing solubility. Monitor release kinetics via in vitro assays (e.g., phosphate-buffered saline hydrolysis) .

- Toxicity Screening : Conduct cytotoxicity assays (e.g., MTT on mammalian cells) and compare results to structurally related diterpenoid diols with proven biocompatibility .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, extrapolate from analogous compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved P95 respirators .

- Ventilation : Work in fume hoods to minimize inhalation risks, particularly during high-temperature reactions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as non-hazardous waste, following protocols for similar diols .

Advanced: What methodologies are effective in studying the ecological impact of this compound?

Answer:

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to test microbial breakdown in aqueous systems. Analyze metabolites via LC-MS .

- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna (48-hour EC) and algal growth inhibition assays (OECD 201). Compare results to n-nonadecane, which shows low ecotoxicity .

- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate bioaccumulation risk .

Basic: How can researchers address gaps in thermodynamic data (e.g., melting point, solubility) for this compound?

Answer:

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis. For solubility, employ gravimetric methods in solvents like ethanol, hexane, and DMSO.

- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict properties based on alkyl chain length and diol analogs (e.g., 1,12-dodecanediol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.